

"performance comparison of capacitors using diammonium adipate electrolyte"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Diammonium adipate				
Cat. No.:	B107630	Get Quote			

Performance Showdown: Diammonium Adipate Electrolytes for Capacitors

A Comparative Guide for Researchers and Scientists

In the pursuit of enhanced performance and stability in electrolytic capacitors, the composition of the electrolyte is a critical determinant. Among the various formulations, those incorporating **diammonium adipate** have been noted for their specific advantages, particularly in medium to high-voltage applications. This guide provides a comparative analysis of capacitors utilizing **diammonium adipate**-based electrolytes against other common electrolyte systems, supported by available experimental data and detailed methodologies.

Comparative Performance Analysis

The selection of an electrolyte system in aluminum electrolytic capacitors is a trade-off between several key performance indicators, including conductivity, stability, operating temperature range, and cost. **Diammonium adipate**, a salt of a dicarboxylic acid, is frequently employed as a solute or stabilizing agent, primarily in ethylene glycol-based systems.

Quantitative Performance Metrics

The following table summarizes the performance characteristics of **diammonium adipate** electrolytes in comparison to other common electrolyte systems. The data presented is a synthesis of findings from various sources.

Electrolyte System	Key Component s	Typical Application	Advantages	Disadvanta ges	Oxidation Efficiency (%)[1]
Diammonium Adipate System	Diammonium Adipate, Ethylene Glycol	Medium to High Voltage Capacitors	Good empowering ability, High stability[1]	Lower oxidation efficiency compared to some alternatives	~49
Ammonium Borate System	Ammonium Borate, Ethylene Glycol	General Purpose Capacitors	Well- established, Safe chemically[2]	Large change in resistivity with temperature	Not specified
Maleic Acid/Amine System	Maleic Acid, Triethylamine , DMF	Low Voltage, High- Frequency Capacitors	Higher oxidation efficiency	More complex formulation	~62
Quaternary Ammonium Salt System	Quaternary Ammonium Salts, y- Butyrolactone (GBL)	Wide Temperature Range Capacitors	High thermal stability, High dissociation ability[3]	Higher cost	Not specified
Aqueous Ammonium Salt System	Ammonium Formate, Acetate, etc., Water	Low Voltage, Low Impedance Capacitors	Superior low- temperature properties, No flash point[4]	Higher water content can be a reliability concern	Not specified

Experimental Protocols

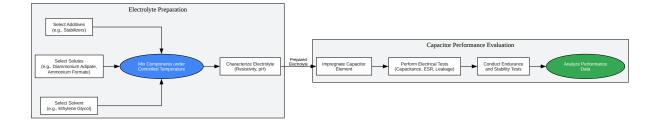
The following are generalized methodologies for the preparation and evaluation of capacitor electrolytes, based on descriptions in the cited literature.

Electrolyte Preparation

A common method for preparing a **diammonium adipate**-based electrolyte involves the following steps:

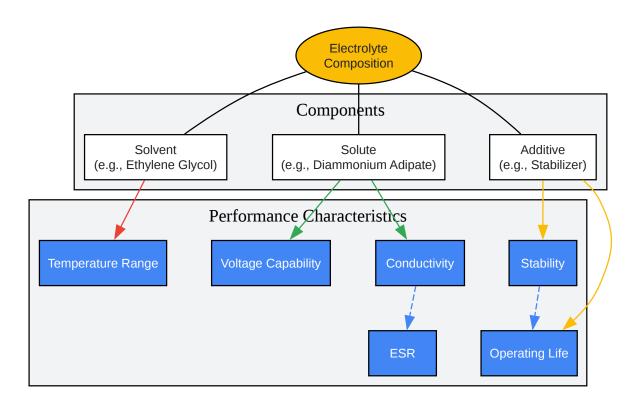
- Solvent Preparation: Start with a primary solvent, typically ethylene glycol, ensuring it is of high purity and has a low water content (e.g., <0.3 wt.%).[5]
- Solute Dissolution: Gradually dissolve the solutes, such as **diammonium adipate** and ammonium formate, into the ethylene glycol with constant stirring.
- Temperature Control: Maintain the temperature of the mixture below 50°C during the dissolution process to prevent unwanted reactions.[5]
- Additive Incorporation: If required, introduce additives such as stabilizers or corrosion inhibitors.
- Final Characterization: Measure the physical and chemical properties of the prepared electrolyte, including its resistivity, pH, and water content.

Capacitor Testing and Performance Evaluation


- Impregnation: The capacitor's paper separator is impregnated with the prepared electrolyte.
- Sealing: The capacitor element is sealed in an aluminum can.
- Aging: The capacitor is aged by applying a specific voltage for a set duration to allow for the formation and stabilization of the dielectric oxide layer.
- Electrical Parameter Measurement: Key performance metrics are measured, including:
 - Capacitance: Measured at a standard frequency (e.g., 120 Hz or 1 kHz).
 - Equivalent Series Resistance (ESR): Measured at a high frequency (e.g., 100 kHz).
 - Leakage Current: Measured after applying the rated DC voltage for a specified time.
- Endurance and Stability Testing:

- High-Temperature Endurance Test: The capacitor is subjected to its rated voltage at a high temperature (e.g., 105°C or 125°C) for an extended period (e.g., 1000 hours or more), with periodic measurements of its electrical parameters.
- Temperature Cycling: The capacitor is subjected to a range of temperatures to assess the stability of its performance.

Visualizing Electrolyte Formulation and Evaluation


The following diagrams illustrate the logical flow of electrolyte preparation and the relationship between its components and performance.

Click to download full resolution via product page

Caption: Workflow for the preparation and evaluation of capacitor electrolytes.

Click to download full resolution via product page

Caption: Influence of electrolyte components on capacitor performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. xuanxcapacitors.com [xuanxcapacitors.com]
- 2. borax.com [borax.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. data.epo.org [data.epo.org]
- 5. EP0134739A2 Electrolytes for electrolytic capacitors Google Patents [patents.google.com]

 To cite this document: BenchChem. ["performance comparison of capacitors using diammonium adipate electrolyte"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107630#performance-comparison-of-capacitors-using-diammonium-adipate-electrolyte]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com